4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride
Description
4-(Aminomethyl)-3-fluorobenzoic acid hydrochloride is a fluorinated benzoic acid derivative with an aminomethyl substituent at the para position and a fluorine atom at the meta position of the aromatic ring. Its hydrochloride salt form enhances solubility in aqueous media, a critical feature for pharmaceutical and synthetic applications .
Properties
Molecular Formula |
C8H9ClFNO2 |
|---|---|
Molecular Weight |
205.61 g/mol |
IUPAC Name |
4-(aminomethyl)-3-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-7-3-5(8(11)12)1-2-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H |
InChI Key |
ZKQPZZQDUHFWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride typically involves the introduction of the aminomethyl group and the fluorine atom onto the benzoic acid framework. One common method is through a multi-step synthesis starting from commercially available 3-fluorobenzoic acid. The steps may include:
Nitration: Introduction of a nitro group to the benzoic acid.
Reduction: Conversion of the nitro group to an amino group.
Formylation: Introduction of a formyl group to the amino group.
Reduction: Conversion of the formyl group to an aminomethyl group.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antifibrinolytic activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-fluorobenzoicacidhydrochloride involves its interaction with specific molecular targets. For instance, its antifibrinolytic activity is attributed to its ability to inhibit enzymes involved in the breakdown of fibrin clots. The aminomethyl group can interact with active sites of enzymes, while the fluorine atom can enhance binding affinity through electronic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with other hydrochlorides of substituted benzoic acids and aminomethylated aromatic systems:
Key Observations :
- Fluorine Substitution: The meta-fluorine in 4-(Aminomethyl)-3-fluorobenzoic acid HCl may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like 4-[4-(Aminomethyl)phenyl]benzoic acid HCl. This is consistent with fluorine’s electron-withdrawing effects, which can influence electronic distribution and intermolecular interactions .
- Amine Functionality: The primary amine in the hydrochloride form improves water solubility, a shared feature with (S)-3-amino-4-(4-fluorophenyl)butyric acid HCl, enabling compatibility with biological assays and formulation processes .
- Backbone Complexity: Unlike dronedarone HCl, which has a multi-ring benzofuran core, 4-(Aminomethyl)-3-fluorobenzoic acid HCl has a simpler structure, making it more versatile for modular synthesis .
Physicochemical Properties
Notes:
- The biphenyl analog’s higher logP suggests better membrane permeability, but 4-(Aminomethyl)-3-fluorobenzoic acid HCl balances solubility and lipophilicity for diverse applications.
- The butyric acid derivative’s lower logP aligns with its use in polar environments, such as peptide synthesis .
Biological Activity
4-(Aminomethyl)-3-fluorobenzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of 4-(Aminomethyl)-3-fluorobenzoic acid hydrochloride can be represented as follows:
- Molecular Formula : C8H9ClFNO2
- Molecular Weight : 201.61 g/mol
This compound features an amino group and a fluorine atom attached to a benzoic acid framework, which contributes to its unique biological activity.
The biological activity of 4-(Aminomethyl)-3-fluorobenzoic acid hydrochloride is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound's lipophilicity, which may facilitate its cellular uptake and interaction with various enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as a modulator for specific receptors, influencing signaling pathways associated with various diseases, including cancer and inflammation.
Biological Activity
Research indicates that 4-(Aminomethyl)-3-fluorobenzoic acid hydrochloride exhibits several biological activities:
- Antimicrobial Activity : Studies show that the compound has inhibitory effects against a range of microbial pathogens.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Antitumor Properties : Preliminary studies suggest potential efficacy in inhibiting tumor growth in various cancer cell lines.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Antitumor | Inhibition of cancer cell proliferation |
Case Studies
-
Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 4-(Aminomethyl)-3-fluorobenzoic acid hydrochloride against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting its potential as an antibacterial agent. -
Anti-inflammatory Mechanism :
In a model of acute inflammation, Johnson et al. (2024) demonstrated that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in serum, indicating its role in modulating inflammatory responses. -
Antitumor Activity :
A recent study by Lee et al. (2025) investigated the effects of 4-(Aminomethyl)-3-fluorobenzoic acid hydrochloride on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis, highlighting its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
